5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine
Description
Significance of Imidazo[1,2-a]aza-heterocyclic Systems in Chemical Science
Imidazo[1,2-a]aza-heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, are considered "privileged scaffolds" in medicinal chemistry. mdpi.comnih.gov This designation stems from their recurring presence in a multitude of biologically active compounds. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov
These scaffolds are known to exhibit a range of biological effects, including but not limited to:
Anticancer mdpi.com
Antiviral mdpi.com
Anti-inflammatory nih.gov
Antimicrobial mdpi.com
Anticonvulsant nih.gov
The versatility of the imidazo[1,2-a] scaffold has led to the development of several marketed drugs, such as Zolpidem for insomnia and Zolimidine for peptic ulcers. nih.gov Beyond their medicinal applications, these heterocyclic systems are also valuable in material science due to their unique structural and electronic properties. mdpi.com
The development of efficient synthetic routes to these compounds is an active area of research. Modern synthetic methodologies, including multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, have been instrumental in creating diverse libraries of these compounds for further investigation. mdpi.comnih.gov
Historical Context of Hexahydroimidazo[1,2-a]azocine and Related Scaffolds Research
The exploration of the imidazo[1,2-a]aza-heterocyclic family has historically focused on the more readily accessible five- and six-membered fused ring systems. The synthesis and evaluation of imidazo[1,2-a]pyridines and their derivatives have been a subject of study for decades. A significant step towards the specific scaffold of interest was the investigation of their saturated analogues. For instance, research into 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrated their potential as antiprotozoal agents. nih.gov
This progression from aromatic to saturated systems highlighted the importance of the three-dimensional arrangement of atoms for biological activity. The logical next step in this exploratory path was the expansion of the fused ring from a six-membered piperidine (B6355638) to a larger eight-membered azocane (B75157) ring, leading to the 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine scaffold. While direct historical research on this specific hexahydroazocine is not extensively documented, its conceptual origin lies in the systematic expansion and modification of the well-established imidazo[1,2-a]pyridine (B132010) core. The investigation of other complex azocine-containing fused heterocycles, such as 5,6,7,8,9,10-hexahydro-6,10-epimino(1,2,4)triajolo(4,3-A)azocines, in patent literature further underscores the academic and industrial interest in exploring this larger ring system for novel therapeutic agents.
Current Research Landscape and Academic Interest in the Compound
The current research landscape indicates a sustained and evolving interest in fused imidazo[1,2-a] heterocyclic systems. A primary focus of contemporary research is the development of novel and efficient synthetic strategies to access these complex molecules. The use of cascade reactions, such as those involving C(sp2)–H functionalizations, represents the cutting edge of synthetic methodology in this area. These modern techniques allow for the rapid construction of molecular complexity from simpler starting materials.
While the body of published research specifically detailing the synthesis and properties of this compound is still emerging, the academic interest can be inferred from the broader context of medicinal chemistry research. The continuous exploration of new chemical space for drug discovery drives the synthesis of novel scaffolds. The proven biological activities of smaller, related saturated systems like the tetrahydro-imidazo[1,2-a]pyridines provide a strong rationale for the investigation of their larger ring homologues.
The current academic interest in this compound is therefore primarily foundational, focusing on:
Development of Synthetic Routes: Devising efficient and stereoselective methods to construct the hexahydroimidazo[1,2-a]azocine core.
Chemical Space Exploration: Expanding the library of known imidazo[1,2-a]aza-heterocycles to include larger, more flexible ring systems.
Comparative Biological Evaluation: Investigating how the increased ring size and conformational flexibility of the azocane ring, compared to the piperidine ring in its lower homologue, influences biological activity.
The table below summarizes key research findings on related imidazo[1,2-a]aza-heterocyclic systems, which provide the foundation for the academic interest in this compound.
| Research Area | Key Findings |
| Synthesis of Fused Imidazo[1,2-a]pyridines | Development of cascade C(sp2)–H functionalizations for efficient synthesis. |
| Multicomponent Reactions | The Groebke–Blackburn–Bienaymé (GBB) reaction is a versatile tool for synthesizing imidazo[1,2-a]pyridines. mdpi.comnih.gov |
| Biological Activity of Saturated Analogues | 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have shown promise as antiprotozoal agents. nih.gov |
| Exploration of Larger Ring Systems | Patent literature describes the synthesis and potential application of complex hexahydroazocine-containing heterocycles. |
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-7-11-8-6-10-9(11)5-3-1/h6,8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPJWWZCVPDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C=CN=C2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6,7,8,9,10 Hexahydroimidazo 1,2 a Azocine and Analogues
Classical Approaches to Imidazo[1,2-a]azocine Core Synthesis
Traditional synthetic routes to complex heterocyclic systems like the imidazo[1,2-a]azocine core typically involve a sequential construction of the constituent rings. This includes forming the challenging eight-membered azocine (B12641756) ring followed by the annulation of the imidazole (B134444) ring, or vice versa.
The construction of the eight-membered azocine ring is a critical step in synthesizing the target scaffold. Due to the entropic and enthalpic barriers associated with forming medium-sized rings, specialized cyclization strategies are often required. General methods for azocine synthesis can be adapted for precursors to the target molecule. nih.gov
Key strategies include:
Ring-Closing Metathesis (RCM): A powerful method for forming cyclic systems, RCM can be employed on acyclic precursors containing two terminal alkenes to form the unsaturated azocine ring, which can subsequently be hydrogenated.
Metal-Catalyzed Cyclization: Palladium-catalyzed reactions, such as the Heck reaction, can be used for the intramolecular cyclization of vinyl halides to form the azocinoindole moiety, demonstrating a viable pathway for constructing fused azocine systems. nih.gov
Radical Cyclization: Both oxidative and reductive radical processes have been utilized to generate azocine derivatives from suitable acyclic precursors. nih.gov For instance, Mn(III)-mediated oxidative radical cyclization can effectively form the azocine ring. nih.gov
Ring Expansion: Methods involving the expansion of smaller, more readily accessible rings, such as annulated tetrahydropyridines, can lead to the formation of the azocine ring system. nih.gov
[6+2] Cycloaddition: The reaction of electron-deficient allenes with vinyl-substituted aziridines can provide a direct route to azocine derivatives. nih.gov
A specific route to eight-membered nitrogen heterocycles has been described starting from 3-alkyl-N-benzylpyridinium salts, which are converted into their respective iminium salts and can then undergo further reactions to build the azocine framework. researchgate.net
Table 1: Selected Classical Methods for Azocine Ring Synthesis
| Method | Description | Precursor Type | Reference |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from an acyclic diene using a metal catalyst. | Acyclic diene | nih.gov |
| Heck Reaction | Palladium-catalyzed intramolecular coupling of a vinyl halide and an alkene. | Vinyl halide with a tethered alkene | nih.gov |
| Radical Cyclization | Intramolecular cyclization involving a radical intermediate. | Diesters or other suitable radical precursors | nih.gov |
| Ring Expansion | Expansion of a smaller ring (e.g., tetrahydropyridine) to form the azocine. | Annulated tetrahydropyridines | nih.gov |
| [6+2] Cycloaddition | Reaction between a 6-atom and a 2-atom component to form an 8-membered ring. | 2-vinylazetidine and electron-deficient allenes | nih.gov |
Annulation Strategies for Imidazole Ring Construction
Once the azocine or a suitable precursor like a functionalized azocane (B75157) is formed, the next classical step is the construction, or annulation, of the imidazole ring. This typically involves the reaction of a cyclic amine or amidine with a synthon that provides the remaining two carbons and one nitrogen of the imidazole ring.
A common and historical method for constructing fused imidazo[1,2-a] systems is the reaction of a 2-amino-aza-heterocycle with an α-halocarbonyl compound. For the target scaffold, this would involve the cyclocondensation of a 2-aminoazocane derivative with a suitable α-haloketone or α-haloaldehyde.
More recent metal-free annulation strategies have also been developed. For instance, base-promoted protocols for the synthesis of complex fused imidazoles have been achieved through the reaction of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors, involving a double C(sp²)–H activation. rsc.org An iron-catalyzed C-H amination process under aerobic conditions offers an environmentally friendly method for constructing imidazole-fused ring systems, producing water as the only byproduct. organic-chemistry.org These modern annulation methods could potentially be adapted for the azocine system. organic-chemistry.orgchim.it
Modern Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) have become a cornerstone of this approach, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov
Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.gov For the synthesis of imidazo[1,2-a] fused heterocycles, the Groebke–Blackburn–Bienaymé (GBB) reaction is a particularly powerful and widely used three-component reaction (3CR). researchgate.netrsc.org
The GBB reaction involves the condensation of an amidine (such as a 2-amino-aza-heterocycle), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through the formation of an imine from the amidine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide. beilstein-journals.orgnih.gov A subsequent tautomerization or rearrangement leads to the aromatic fused imidazole product. This strategy allows for the rapid construction of diverse libraries of imidazo[1,2-a]pyridines and related scaffolds. beilstein-journals.orgnih.gov To synthesize the 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine scaffold, this reaction would theoretically employ a cyclic amidine derived from an eight-membered lactam or azocane as the starting amidine component.
The GBB reaction is typically catalyzed by either a Brønsted or a Lewis acid. researchgate.netmdpi.com The catalyst facilitates the initial imine formation between the amidine and the aldehyde, which is often the rate-determining step. A variety of catalysts have been shown to be effective for the synthesis of related imidazo[1,2-a]pyridine (B132010) systems, and these are expected to be applicable to the synthesis of the target azocine analogue.
Common catalysts include:
Lewis Acids: Scandium triflate (Sc(OTf)₃) and Ytterbium triflate (Yb(OTf)₃) are effective catalysts for GBB reactions. beilstein-journals.orgmdpi.com
Brønsted Acids: Simple and inexpensive catalysts like ammonium (B1175870) chloride (NH₄Cl) and p-toluenesulfonic acid have been used to promote the reaction, often under mild, room temperature conditions. mdpi.comsciforum.net
Solid-Supported Catalysts: Montmorillonite K-10 clay has also been used as a recyclable, heterogeneous catalyst. sciforum.net
The choice of catalyst can influence reaction times and yields, and optimization is often necessary depending on the specific substrates used. sciforum.net
Table 2: Catalytic Conditions for GBB Synthesis of Imidazo[1,2-a]pyridine Analogues
| Catalyst | Solvent | Temperature | Yield Range | Reference |
| Yb(OTf)₃ | DCM/MeOH | 100 °C (MW) | 89–98% | beilstein-journals.org |
| Sc(OTf)₃ | DCM/MeOH | Not specified | Not specified | mdpi.com |
| NH₄Cl | EtOH | Room Temp. | 72% | sciforum.net |
| Montmorillonite K-10 | EtOH | Room Temp. | 66% | sciforum.net |
| p-Toluenesulfonic acid | MeOH | Room Temp. | Moderate | mdpi.com |
Multicomponent Reaction (MCR) Approaches to Imidazo[1,2-a]aza-heterocycles
Solvent-Free and Green Chemistry Considerations in MCRs
MCRs are inherently aligned with the principles of green chemistry due to their high atom economy, operational simplicity, and reduction of waste from intermediate purification steps. nih.gov Further efforts to enhance the environmental sustainability of these reactions focus on the use of green solvents, recyclable catalysts, and solvent-free conditions.
Green Solvents: Research has explored replacing traditional volatile organic solvents with more environmentally benign alternatives. For example, the GBB reaction has been successfully performed in eucalyptol, a bio-based solvent. researchgate.net
Solvent-Free Reactions: In some cases, reactions can be run under neat (solvent-free) conditions, which completely eliminates solvent waste. chemrxiv.orgelsevierpure.com Aza-Michael additions of imidazoles have been demonstrated to proceed efficiently at elevated temperatures without any solvent or catalyst. chemrxiv.orgelsevierpure.com
Recyclable Catalysts: The development of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture using an external magnet and subsequent reuse, reducing waste and cost. mdpi.com
These green approaches are integral to the modern synthesis of aza-heterocycles and are highly applicable to the development of sustainable routes for producing this compound and its derivatives. nih.govresearchgate.net
Transition Metal-Catalyzed Syntheses
Transition metal catalysis is a cornerstone for the efficient construction of complex molecular architectures, offering high levels of selectivity and functional group tolerance. mdpi.com Catalysts based on palladium, rhodium, and copper are particularly vital for forging the carbon-nitrogen and carbon-carbon bonds necessary to assemble the hexahydroimidazo[1,2-a]azocine framework.
Palladium catalysis offers a powerful toolkit for constructing nitrogen heterocycles through reactions like intramolecular carboamination and allylic alkylation. nih.govnih.gov The synthesis of the hexahydroimidazo[1,2-a]azocine ring system can be envisioned through an intramolecular palladium-catalyzed reaction of a suitably functionalized azocane precursor. For instance, a dynamic kinetic asymmetric transformation (DYKAT) involving vinyl aziridines and nitrogen heterocycles demonstrates the power of palladium catalysis in creating N-alkylated products with high chemo-, regio-, and enantioselectivity. nih.govscispace.com
Another key palladium-catalyzed method is the Suzuki coupling, which can be used to build complex precursors. For example, in the synthesis of related dicationic imidazo[1,2-a]pyridines, a Suzuki coupling of a brominated imidazopyridine core with 4-cyanophenylboronic acid was a crucial step. nih.gov This highlights how C-C bond-forming reactions can be used to elaborate the core heterocycle before or after its formation.
Enantioselective palladium-catalyzed reactions are also well-established for creating chiral nitrogen heterocycles. The asymmetric synthesis of 2-(arylmethyl)pyrrolidines via Pd-catalyzed alkene carboamination showcases the potential to generate enantiomerically enriched products, a strategy directly applicable to forming chiral centers within the azocine ring of the target scaffold. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for N-Heterocycle Synthesis
| Reaction Type | Catalyst/Ligand | Key Transformation | Ref. |
|---|---|---|---|
| Asymmetric Carboamination | Pd₂(dba)₃ / (R)-Siphos-PE | Enantioselective cyclization of N-boc-pent-4-enylamines. | nih.gov |
| Dynamic Kinetic Alkylation | Pd₂(dba)₃ / Chiral Trost Ligand | Asymmetric alkylation of vinyl aziridines with N-heterocycles. | nih.govscispace.com |
| Suzuki Coupling | Palladium Catalyst | C-C bond formation to functionalize a pre-formed heterocycle. | nih.gov |
Rhodium catalysts are particularly effective in promoting hydroamination reactions, which involve the addition of an N-H bond across an unsaturated carbon-carbon bond with 100% atom economy. nih.gov An intramolecular rhodium-catalyzed hydroamination of an amino-alkene or amino-alkyne tethered to an imidazole ring represents a direct and efficient route to the hexahydroimidazo[1,2-a]azocine system.
Research into rhodium-catalyzed hydroamination of allylic and homoallylic amines has shown that catalyst control can dictate the regioselectivity of the C-N bond formation, yielding either Markovnikov or anti-Markovnikov products. nih.gov Furthermore, the development of asymmetric rhodium-catalyzed hydroamination using chiral BIPHEP-type ligands allows for the synthesis of enantioenriched 1,2-diamines, demonstrating a clear pathway to chiral derivatives of the target compound. nih.gov
Table 2: Rhodium-Catalyzed Hydroamination for Diamine Synthesis
| Catalyst System | Substrate Type | Key Feature | Ref. |
|---|---|---|---|
| Rh-catalyst with halide additives | Allylic and homoallylic amines | Catalyst-controlled regiodivergence (Markovnikov vs. anti-Markovnikov). | nih.gov |
Copper-catalyzed reactions provide a cost-effective and versatile alternative for synthesizing nitrogen heterocycles. A notable example is the copper-catalyzed aminoazidation of unactivated alkenes, which offers a rapid entry to 1,2-diamine derivatives. nih.gov This method could be adapted to form the functionalized azocine ring. The reaction proceeds via a nucleophilic aminocyclization followed by intermolecular C-N bond formation, showcasing a pathway to install two distinct nitrogen functionalities. nih.gov
Furthermore, enantioselective copper-catalyzed intramolecular hydroamination has been developed as a practical route to α-arylpyrrolidines and related structures. researchgate.net The use of a copper acetate (B1210297) catalyst with a chiral bisphosphine ligand facilitates the cyclization with high yield and excellent enantiomeric ratios. This strategy could be extended to the synthesis of larger rings, such as the eight-membered azocine core of the target molecule. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction to form imidazo[1,2-a]pyridines, can be followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot procedure, illustrating the modularity of copper catalysis in building complex heterocyclic systems. mdpi.com
Ring-Opening and Ring-Enlargement Reactions in Heterocycle Synthesis
Constructing medium-sized rings like azocanes is often challenging via direct cyclization. Ring-opening and ring-enlargement strategies provide clever solutions by starting with smaller, more readily accessible heterocyclic precursors. A cascade reaction involving Michael addition and subsequent ring expansion of cyclobutamines has been shown to produce nitrogen-containing medium-sized rings. nih.gov
A highly relevant approach is the stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines (a six-membered ring analogue) through a domino ring-opening cyclization (DROC) of activated aziridines with N-propargylanilines. nih.gov This Sₙ2-type ring-opening, followed by hydroarylation and hydroamination, demonstrates a cascade process that could be adapted for an eight-membered ring by modifying the linker length. Additionally, the imidazo[1,2-a]pyridine scaffold itself can undergo ring-opening reactions under specific oxidative conditions, for instance, using (diacetoxyiodo)benzene (B116549) and sodium azide (B81097) to yield α-iminonitriles. epa.gov Harnessing such reactivity in a controlled ring-expansion cascade is a promising strategy for synthesizing the target azocine system from a more common pyridine (B92270) analogue. whiterose.ac.uk
Stereoselective and Asymmetric Synthesis of Chiral Derivatives
The synthesis of single-enantiomer chiral drugs is a major focus of modern pharmaceutical development. nih.govsemanticscholar.org Asymmetric synthesis enables the direct formation of a desired enantiomer, avoiding racemic mixtures. frontiersin.org For the hexahydroimidazo[1,2-a]azocine scaffold, stereocenters can be introduced using several catalytic methods.
Asymmetric multicomponent reactions offer a highly efficient route. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved via a Groebke-Blackburn-Bienaymé reaction catalyzed by a chiral phosphoric acid. nih.gov This approach, which relies on hydrogen bonding to create a highly organized transition state, could be applied to generate chiral derivatives of the target compound.
Transition-metal catalysis with chiral ligands is a more general approach.
Palladium: Enantioselective Pd-catalyzed carboamination and allylic alkylations can create stereocenters with high enantiomeric excess (% ee). nih.govnih.gov
Rhodium: Asymmetric hydroamination of allylamines using chiral ligands produces enantioenriched diamines, a key structural motif. nih.gov
Copper: Copper-catalyzed asymmetric propargylation of oximes has been used to construct the core of complex natural products, and enantioselective intramolecular hydroamination provides another route to chiral N-heterocycles. researchgate.netnih.gov
These methods provide a robust platform for the stereoselective synthesis of various chiral derivatives of this compound.
Precursor Chemistry and Starting Materials for Hexahydroimidazo[1,2-a]azocine Synthesis
The success of any synthetic route hinges on the availability of suitable starting materials. The synthesis of the hexahydroimidazo[1,2-a]azocine core generally relies on two primary disconnection strategies.
Condensation Approach: This classic and robust method involves the condensation of a pre-formed, functionalized azocane ring with a small, electrophilic imidazole precursor. A key starting material would be an azocane derivative bearing an amino group, such as 2-(aminomethyl)azocane or 3-aminoazocane. This cyclic amine can then react with a 2-carbon electrophile like α-haloketones or α-haloaldehydes to undergo a condensation-cyclization sequence, forming the fused imidazole ring. This strategy is analogous to the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. nih.govmdpi.com
Intramolecular Cyclization Approach: This strategy builds the azocine ring as the final step. The precursor would be a linear molecule containing the imidazole core and a tethered reactive group. For a transition metal-catalyzed hydroamination, a suitable precursor would be a 2-(aminoalkyl)imidazole with a terminal alkene or alkyne at the appropriate position on the alkyl chain. For palladium-catalyzed reactions, the precursor might be a 2-(haloaryl)- or 2-(haloalkenyl)imidazole with a tethered amine. nih.govnih.gov
The synthesis of these precursors often involves multi-step sequences. For example, the required functionalized azocanes may not be commercially available and would need to be synthesized, potentially via ring-expansion methods or from linear precursors. nih.govwhiterose.ac.uk Similarly, the synthesis of substituted imidazoles provides a foundational aspect of precursor chemistry.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(aminomethyl)azocane |
| 3-aminoazocane |
| 2-aminopyridine |
| 4-cyanophenylboronic acid |
| (Diacetoxyiodo)benzene |
| Sodium azide |
| α-iminonitriles |
| N-boc-pent-4-enylamine |
| 2-(arylmethyl)pyrrolidines |
| Hexahydroimidazo[1,2-a]quinolines |
| Imidazo[1,2-a]pyridines |
| Aziridines |
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The optimization of the synthesis of this compound would likely focus on the systematic variation of catalysts, solvents, temperature, and reactant stoichiometry, mirroring the approaches used for analogous imidazo[1,2-a]pyridines.
Catalyst Screening:
The GBB reaction is typically acid-catalyzed. A variety of Brønsted and Lewis acids have been shown to be effective. For the synthesis of imidazo[1,2-a]pyridines, catalysts such as ammonium chloride (NH₄Cl) and p-toluenesulfonic acid have been successfully employed, providing moderate to good yields at room temperature. mdpi.com The optimization would involve screening a range of catalysts to identify the most effective one for the azocine system.
Table 1: Hypothetical Catalyst Screening for the Synthesis of a this compound Analogue
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH | 25 | 24 | <5 |
| 2 | NH₄Cl (20) | EtOH | 25 | 24 | 65 |
| 3 | p-TsOH (10) | EtOH | 25 | 24 | 72 |
| 4 | Sc(OTf)₃ (5) | CH₃CN | 25 | 12 | 85 |
| 5 | Yb(OTf)₃ (5) | CH₃CN | 25 | 12 | 88 |
| 6 | Nanocrystalline Al₂O₃ | Neat | 60 | 2 | 92 |
This table is a hypothetical representation based on data for related compounds and is intended to illustrate a typical optimization process.
Solvent Effects:
The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. However, aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran (B95107) have also been found to be effective, particularly in combination with Lewis acid catalysts. The polarity and coordinating ability of the solvent can influence the stability of the intermediates in the reaction mechanism.
Temperature and Reaction Time:
While many GBB reactions for imidazo[1,2-a]pyridines proceed efficiently at room temperature, heating can often reduce the reaction time and improve the yield. mdpi.com Optimization studies would involve conducting the reaction at various temperatures, from ambient to reflux, to determine the optimal balance between reaction rate and the potential for side-product formation. The use of microwave irradiation has also been shown to dramatically decrease reaction times and improve yields in the synthesis of related heterocyclic systems. mdpi.com
Table 2: Effect of Temperature on the Synthesis of a Hypothetical this compound Analogue using Yb(OTf)₃ in Acetonitrile
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 12 | 88 |
| 2 | 50 | 6 | 91 |
| 3 | 80 (reflux) | 3 | 85 |
| 4 | 100 (Microwave) | 0.5 | 94 |
This table is a hypothetical representation based on data for related compounds and is intended to illustrate a typical optimization process.
Stoichiometry of Reactants:
The molar ratio of the three components (amidine, aldehyde, and isocyanide) can also be a critical factor. While a 1:1:1 stoichiometric ratio is often the starting point, variations may be necessary to maximize the consumption of a particularly valuable reactant or to suppress the formation of byproducts. For instance, using a slight excess of the more volatile isocyanide component might be beneficial.
Spectroscopic and Structural Elucidation Studies of 5,6,7,8,9,10 Hexahydroimidazo 1,2 a Azocine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be crucial for an unambiguous structural assignment.
¹H NMR Analysis of Ring Protons and Substituent Effects
The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of the protons in the molecule. The protons on the five-membered imidazole (B134444) ring are expected to appear at a different chemical shift compared to the protons on the eight-membered hexahydroazocine ring. The integration of the signals would correspond to the number of protons in a given environment. Spin-spin coupling patterns (splitting of signals) would reveal adjacent protons, helping to establish the connectivity within the fused ring system. The introduction of substituents would cause predictable shifts in the signals of nearby protons, providing further structural information.
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and their electronic environment. For instance, the carbons of the imidazole ring would resonate at different frequencies than the aliphatic carbons of the hexahydroazocine ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
2D NMR techniques are powerful tools for establishing the complete bonding framework of a molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would help to trace the proton-proton networks within both the imidazole and the hexahydroazocine rings.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would display correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, confirming the fusion of the imidazole and azocine (B12641756) rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula by comparing the experimental mass with the calculated masses of possible elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations: for the sp²-hybridized carbons in the imidazole ring and the sp³-hybridized carbons in the hexahydroazocine ring.
C=N and C=C stretching vibrations: characteristic of the imidazole ring.
C-N stretching vibrations: within the fused ring system.
C-H bending vibrations: which can also provide structural information.
The fingerprint region of the IR spectrum, which is unique for each compound, would serve as a characteristic identifier for this compound.
X-ray Crystallography for Solid-State Structure Determination
There are no published research articles or entries in crystallographic databases, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), that detail the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains undetermined.
Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral variants)
The chirality of this compound has not been reported in the available scientific literature. There are no studies on the resolution of its potential enantiomers or the analysis of their enantiomeric purity using chiroptical spectroscopic methods like circular dichroism (CD) or optical rotatory dispersion (ORD). As the synthesis of chiral variants and their subsequent chiroptical analysis have not been described, no data is available to be presented.
Therefore, a data table detailing the chiroptical properties of this compound cannot be provided.
Computational and Theoretical Investigations of 5,6,7,8,9,10 Hexahydroimidazo 1,2 a Azocine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine are absent from the available literature.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No dedicated Density Functional Theory (DFT) studies on this compound have been found in a thorough search of scientific databases. Such studies would typically provide valuable insights into the molecule's three-dimensional structure, bond lengths, bond angles, and electronic properties like orbital energies and charge distribution. Without these studies, a quantitative description of its molecular and electronic structure remains undetermined.
Conformational Analysis and Energetics
The flexibility of the eight-membered azocine (B12641756) ring suggests that this compound can exist in multiple conformations. A detailed conformational analysis, which would identify the most stable low-energy conformers and the energy barriers between them, has not been reported. This information is crucial for understanding its chemical behavior and potential interactions with biological targets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For this compound, this area of research is also undeveloped.
Transition State Calculations for Synthetic Pathways
There are no published computational studies that detail the transition states for the synthesis of this compound. Transition state calculations would be instrumental in understanding the kinetics and thermodynamics of its formation, potentially leading to the optimization of synthetic routes.
Understanding Regio- and Stereoselectivity in Chemical Transformations
The chemical transformations of this compound could exhibit regio- and stereoselectivity. However, no computational models or theoretical studies are available to explain or predict these outcomes. Such studies would be essential for designing selective chemical modifications of this scaffold.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. A search of the literature yielded no MD simulation studies specifically for this compound. These simulations would be particularly valuable for understanding its behavior in solution or its potential binding dynamics with macromolecules.
In Silico Prediction of Potential Biological Interactions
As of the latest review of available scientific data, there are no published studies detailing the in silico prediction of potential biological interactions for the specific compound this compound. Consequently, data tables and detailed research findings on its predicted targets, binding affinities, and interaction modes cannot be provided. The scientific community awaits future computational and theoretical investigations to shed light on the pharmacological potential of this compound.
Chemical Reactivity and Derivatization of 5,6,7,8,9,10 Hexahydroimidazo 1,2 a Azocine
Functional Group Transformations on the Azocine (B12641756) Ring
The 5,6,7,8,9,10-hexahydroazocine portion of the molecule is a saturated N-heterocycle. Its reactivity is primarily centered around the nitrogen atom and the adjacent C-H bonds. Unlike aromatic systems, this ring does not undergo electrophilic substitution but is susceptible to oxidation, reduction of any pre-existing functional groups, and functionalization via C-H activation or transformations involving the ring nitrogen.
Oxidation Reactions
Direct oxidation of the saturated azocine ring can lead to the formation of various functional groups, with lactams (cyclic amides) being common products. While specific studies on 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine are not extensively detailed in the literature, principles from the chemistry of other saturated azacycles, such as azocanes, can be applied. acs.org
Methods for the oxidation of saturated N-heterocycles often involve C-H functionalization at the position alpha to the nitrogen atom. acs.orgescholarship.org For instance, a two-step protocol involving a dual C-H oxidation mediated by an oxoammonium cation (like TEMPO+) can convert saturated N-heterocycles into transient alkoxyamino lactams, which can be further functionalized. acs.org Another approach involves the photochemical generation of α-hydroxy-β-lactams from α-ketoamide derivatives of cyclic amines. acs.orgescholarship.org These reactions highlight the potential to introduce carbonyl functionality into the azocine ring, which serves as a handle for further derivatization.
Reduction Reactions
The hexahydroazocine ring is already in a saturated state, meaning it cannot be further reduced by typical hydrogenation methods. However, reduction reactions are highly relevant in the synthesis of this scaffold. The parent aromatic imidazo[1,2-a]azocine system can be hydrogenated to yield the saturated 5,6,7,8,9,10-hexahydro derivative. This transformation is analogous to the well-documented reduction of imidazo[1,2-a]pyridines to 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. For example, the hydrogenation of an imidazo[1,2-a]pyridine (B132010) derivative using a palladium on carbon (Pd/C) catalyst in glacial acetic acid has been successfully used to reduce the pyridine (B92270) ring. nih.gov A similar strategy could be employed for the synthesis of the target hexahydroimidazo[1,2-a]azocine from its unsaturated precursor.
Furthermore, if derivatives of this compound bear reducible functional groups on the azocine ring (e.g., keto, nitro, or ester groups introduced via other synthetic steps), standard reduction methods can be applied. For example, the reduction of a nitro group on a related imidazo[1,2-a]pyrazine (B1224502) scaffold to a primary amine has been achieved using hydrazine (B178648) (H2N-NH2) and Pd/C. rsc.org
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties (if present)
The saturated azocine ring itself does not undergo electrophilic or nucleophilic aromatic substitution. These reactions are characteristic of aromatic systems. However, the nitrogen atom within the saturated ring can act as a nucleophile. More significantly, the azocine ring can be activated to undergo nucleophilic addition.
A key strategy for the functionalization of saturated azacycles involves the formation of a cyclic iminium ion. Treatment of an azocine derivative with an acid can lead to the formation of an electrophilic iminium salt. This intermediate is susceptible to attack by a variety of nucleophiles. researchgate.net Studies on related azocine systems have shown that nucleophiles such as hydrides or Grignard reagents can add to these iminium salts, allowing for the introduction of alkyl, aryl, or hydride substituents onto the ring, typically at the carbon atom adjacent to the nitrogen. researchgate.net This transannular cyclization approach is a powerful method for creating functionalized bicyclic systems from the flexible azocine template.
Modifications and Functionalization of the Imidazo Moiety
The imidazole (B134444) portion of the this compound scaffold is an electron-rich aromatic system, making it a prime target for functionalization, particularly through electrophilic substitution. In the broader class of imidazo[1,2-a]azines, the C3 position of the imidazole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. stackexchange.comechemi.com
Common functionalization reactions include:
Halogenation: Bromination at the C3 position occurs readily using reagents like N-Bromosuccinimide (NBS).
Nitrosylation: The C3 position can be nitrosylated under photocatalytic, oxidant-free conditions. organic-chemistry.org
Alkylation and Arylation: Aza-Friedel–Crafts reactions, often catalyzed by Lewis acids like Y(OTf)3, allow for the introduction of alkyl groups at the C3 position. mdpi.com Direct C-H arylation at C3 can also be achieved using various catalytic systems. researchgate.net
The reactivity of the imidazole ring allows for late-stage functionalization, a valuable strategy in drug discovery for rapidly generating a library of analogues from a common intermediate. researchgate.net
Synthesis of Novel Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound often involves a multi-step process. First, the core bicyclic aromatic system (imidazo[1,2-a]azocine) is constructed, which is then followed by modification or reduction of the azocine ring.
The construction of the parent imidazo[1,2-a]azine scaffold is well-established. Common methods include:
Groebke–Blackburn–Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide to rapidly build the imidazo-fused ring system. mdpi.comsciforum.netmdpi.com
Condensation Reactions: The classic synthesis involves the condensation of a 2-aminoazine with an α-halocarbonyl compound. organic-chemistry.org
Metal-Catalyzed Annulations: Copper-catalyzed and iodine-catalyzed methods have been developed for the efficient synthesis of these scaffolds from various starting materials. rsc.orgresearchgate.net
Once the aromatic precursor is formed, the azocine ring can be saturated via catalytic hydrogenation, as described in section 5.1.2. nih.gov An alternative approach involves building the saturated azocine ring first and then constructing the fused imidazole ring.
Structure-Activity Relationship (SAR) Focused Derivatization
Derivatization of the this compound scaffold is often guided by the goal of optimizing biological activity. Structure-Activity Relationship (SAR) studies on the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine systems provide valuable insights that can be extrapolated to the azocine analogue. eco-vector.comresearchgate.netnih.gov These studies have explored how modifications at different positions of the bicyclic system impact activities such as anticancer, antimicrobial, and anti-inflammatory effects. rsc.org
Key findings from SAR studies on related imidazo[1,2-a]azine systems include:
C2 Position: Substitution with aryl groups is common. The electronic properties of substituents on this aryl ring can significantly modulate activity. For example, in a series of anticancer agents, electron-withdrawing groups on the C2-phenyl ring were found to be favorable. rsc.org
C3 Position: Introduction of small alkyl or thioether groups at this position has been explored. This position is often critical for binding to biological targets.
C8 Position: In imidazo[1,2-a]pyrazines, amination at the C8 position has been shown to improve antioxidant activity.
These established relationships provide a rational basis for designing novel this compound derivatives with potentially enhanced therapeutic properties.
Table 1: Summary of SAR Findings for Imidazo[1,2-a]azine Analogues
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| C2-Aryl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Increased anticancer activity. rsc.org | Imidazo[1,2-a]pyridines/pyrazines |
| C2-Aryl Ring | Electron-donating groups (e.g., -OCH3) | Variable effects, sometimes decreased activity. rsc.org | Imidazo[1,2-a]pyridines/pyrazines |
| C8 | Amination (e.g., morpholino group) | Improved antioxidant activity. | Imidazo[1,2-a]pyrazines |
| Pyridine/Pyrazine Ring | Introduction of a nitrogen atom (Pyrazine vs. Pyridine) | Modulates photophysical properties and can impact biological activity. rsc.org | Imidazo[1,2-a]pyridines vs. Imidazo[1,2-a]pyrazines |
Development of Scaffold Diversity from the Core Structure
The generation of molecular diversity from a core scaffold is a cornerstone of modern drug discovery. This process, often referred to as scaffold hopping, involves modifying a central molecular framework to produce new compounds that may offer improved properties such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles. For the this compound core, several strategies can be envisaged to create a diverse library of related compounds.
One common approach is the introduction of various substituents onto the core structure. The reactivity of the imidazo[1,2-a]azocine system allows for the incorporation of a wide range of functional groups at different positions. For instance, electrophilic aromatic substitution reactions could be employed to introduce substituents onto the imidazole ring, while the saturated azocine ring offers sites for functionalization via reactions such as N-alkylation or C-H activation.
A more profound modification of the core structure involves altering the heterocyclic rings themselves. This can range from simple heteroatom substitution (e.g., replacing a nitrogen atom with another heteroatom) to more complex ring-opening and closing strategies to create entirely new ring systems. nih.govbhsai.org These modifications can significantly impact the three-dimensional shape and electronic properties of the molecule, leading to novel interactions with biological targets.
An example of derivatization on a closely related scaffold, the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines (a seven-membered ring analog), demonstrates the potential for diversification. In this case, the core structure was reacted with various alkylating agents to produce a series of quaternary salts with promising antimicrobial activity. nih.gov This highlights how modifications to the core can lead to compounds with interesting biological properties.
The following table summarizes potential derivatization strategies for the this compound scaffold based on established chemical principles and research on related compounds.
| Strategy | Description | Potential Outcome | Reference Example on Related Scaffold |
| Substituent Modification | Introduction of various functional groups (e.g., aryl, alkyl, halogen) at different positions of the scaffold. | Fine-tuning of physicochemical properties and biological activity. | Synthesis of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. nih.gov |
| Heteroatom Replacement | Substitution of one or more atoms in the core structure with other heteroatoms (e.g., N for C, S for N). | Alteration of electronic properties and potential for new hydrogen bonding interactions. | The swap of a carbon and a nitrogen atom between Sildenafil and Vardenafil. nih.gov |
| Ring Size Modification | Expansion or contraction of the azocine ring to explore different conformational spaces. | Optimization of binding to a biological target. | Synthesis of 5H-imidazo[1,2-a]azepine quaternary salts. nih.gov |
| Ring Opening/Closure | Chemical transformation of the bicyclic system into a new heterocyclic scaffold. | Access to novel chemical space and potentially new intellectual property. | General principle of scaffold hopping. nih.govbhsai.org |
Heterocycle Fusion and Expansion Strategies
Building upon the this compound core, further structural complexity can be achieved through heterocycle fusion and expansion strategies. These approaches aim to create polycyclic systems with unique three-dimensional architectures, which can lead to highly specific interactions with biological targets.
Heterocycle Fusion involves the construction of one or more additional rings onto the existing scaffold. Multicomponent reactions are a powerful tool for achieving this in a single step. For example, the Groebke–Blackburn–Bienaymé reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, is widely used for the synthesis of imidazo[1,2-a]pyridines and can be adapted to create fused systems. mdpi.combeilstein-journals.org Another approach is the use of photocyclization reactions to form new carbon-carbon bonds and construct additional rings, as demonstrated in the synthesis of multi-ring-fused imidazo[1,2-a]isoquinolines. nih.gov
Ring Expansion strategies offer another avenue for modifying the core structure. While no specific examples of ring expansion on the this compound system have been reported, the general principle is well-established in heterocyclic chemistry. For instance, the azocine ring itself could potentially be expanded to a nine- or ten-membered ring through various chemical transformations. Such modifications can be valuable for optimizing the conformational properties of a molecule to better fit a biological target.
The table below outlines potential strategies for heterocycle fusion and expansion of the this compound scaffold.
| Strategy | Methodology | Potential Resulting Scaffold | Reference Example |
| Heterocycle Fusion | Groebke–Blackburn–Bienaymé three-component reaction. | Tetracyclic fused imidazo[1,2-a]azocine derivatives. | One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines. beilstein-journals.org |
| Heterocycle Fusion | N-nucleophile-induced ring transformation followed by oxidative photocyclization. | Polycyclic systems incorporating the imidazo[1,2-a]azocine core. | Synthesis of multi-ring-fused imidazo[1,2-a]isoquinolines. nih.gov |
| Ring Expansion | Various ring expansion methodologies common in heterocyclic synthesis. | Imidazo[1,2-a]azonine or -azecine derivatives (9- or 10-membered rings). | General synthetic strategies for azocine derivatives. researchgate.net |
Biological and Pharmacological Research Applications of 5,6,7,8,9,10 Hexahydroimidazo 1,2 a Azocine and Analogues
Exploration of Molecular Targets and Ligand-Target Interactions
The therapeutic potential of heterocyclic compounds, including the 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine scaffold and its analogues, is fundamentally linked to their interactions with specific biological macromolecules. Identifying these molecular targets and elucidating the nature of the ligand-target interactions are critical steps in drug discovery and development. Researchers employ a combination of biochemical, computational, and mechanistic studies to understand how these compounds exert their biological effects at a molecular level.
Biochemical Assay Development for Target Engagement Studies
Once computational models predict potential biological targets, biochemical assays are essential for experimental validation and for quantifying the interaction between a ligand and its target. The development of robust assays is crucial for confirming target engagement and for screening compound libraries to identify potent molecules.
For analogues of the hexahydroimidazo[1,2-a]azocine framework, various assays are employed depending on the therapeutic area of interest. In oncology research, for instance, the antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), SW620 (colon carcinoma), and various leukemia lines. nih.gov Standard antitumor drugs like doxorubicin (B1662922) are often used as controls in these assays. nih.gov Similarly, the anticancer potential of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives was assessed against cell lines such as A-549 (lung), MCF-7 (breast), and SK-MEL-28 (melanoma), using cytotoxicity assays to determine IC₅₀ values. researchgate.net
In the context of infectious diseases, antifungal activity is quantified using microbial sensitivity tests to determine the Minimum Inhibitory Concentration (MIC). For example, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives were tested against various Candida species to identify compounds with potent and selective antifungal effects. nih.gov For antiprotozoal agents, such as dicationic imidazo[1,2-a]pyridines, in vitro assays are used to determine IC₅₀ values against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov These assays often involve measuring the affinity of the compounds for biological targets like DNA. nih.gov
These biochemical screening methods provide essential quantitative data on the potency and selectivity of new compounds, guiding further optimization efforts in the drug design process.
Computational Approaches to Target Identification (e.g., Molecular Docking, Cheminformatics)
Computational methods are indispensable tools for accelerating the identification of potential molecular targets and for understanding how ligands bind to them. Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor or enzyme, along with the binding affinity. mdpi.comfums.ac.ir
This approach has been widely applied to analogues of the imidazo[1,2-a]azocine scaffold. For example, molecular docking studies were performed on newly synthesized benzimidazo-1,2,3-triazole derivatives to predict their binding mode with the enzyme DNA gyrase B, a potential antibacterial target. nih.gov These studies revealed binding energies ranging from -6.4 to -9.8 kcal/mol, with the most potent compounds showing stronger predicted binding than the standard drug ciprofloxacin. nih.gov Similarly, docking was used to investigate the interaction of nicotinoylglycine-based dipeptide derivatives with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), key enzymes in bacteria and fungi, respectively. mdpi.com
Cheminformatics approaches also play a role in predicting the drug-like properties of new compounds. In silico analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to filter out candidates with poor pharmacokinetic profiles early in the discovery process. mdpi.comnih.gov For instance, analyses based on Lipinski's rule of five can predict oral bioavailability, while other models can estimate properties like aqueous solubility, blood-brain barrier penetration, and potential hepatotoxicity. mdpi.comnih.gov
The table below summarizes representative findings from molecular docking studies on related heterocyclic compounds.
| Compound Class | Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzimidazo-1,2,3-triazole Derivatives | DNA Gyrase B | -9.7 to -9.8 | Not Specified | nih.gov |
| Dipeptide Derivatives | Penicillin-Binding Protein 3 (PBP3) | Not Specified | Not Specified | mdpi.com |
| Dipeptide Derivatives | Sterol 14-alpha demethylase (CYP51) | Not Specified | Interacts with heme group | mdpi.com |
| Pralidoxime Derivatives | Acetylcholinesterase (AChE) | up to -11.14 | Involves hydrogen bond and hydrophobic interactions | fums.ac.ir |
| Imidazo[1,2-b]pyridazine Derivatives | Kinases linked to MCF-7 and SK-MEL-28 | Not Specified | Not Specified | researchgate.net |
Mechanistic Investigations of Biological Activity (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Modes)
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for rational drug design. Mechanistic investigations aim to move beyond simple affinity measurements to explain how a ligand modulates the function of its target.
For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Molecular docking studies provide initial hypotheses about receptor binding modes, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues in the active site. mdpi.comfums.ac.ir For example, docking of dipeptide derivatives into the CYP51 enzyme suggested that the interaction was stabilized by π-bond associations between the ligand and the enzyme's heme group. mdpi.com
In the context of anticancer analogues, mechanistic studies can reveal the downstream cellular effects of target engagement. For instance, a derivative of Brefeldin A was found to inhibit the proliferation of K562 leukemia cells by inducing cell cycle arrest at the G0/G1 phase. mdpi.com This indicates that the compound interferes with the molecular machinery that controls cell division. For antiprotozoal dicationic imidazo[1,2-a]pyridines, a proposed mechanism of action is their strong affinity for DNA, which was demonstrated by their ability to increase the melting temperature (ΔTₘ) of DNA. nih.gov This interaction could disrupt DNA replication and transcription in the parasite, leading to cell death.
These mechanistic insights are vital for optimizing lead compounds, as they allow chemists to modify structures in a way that enhances specific, desired interactions with the target, potentially leading to increased potency and reduced off-target effects.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. The goal is to identify the key chemical features (pharmacophores) responsible for the desired biological effect and to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Rational Design and Synthesis of Functionally Active Analogues
The process of developing new therapeutic agents often begins with a "hit" or "lead" compound that shows promising activity. Rational design involves using knowledge of the biological target and existing SAR data to design new analogues with improved properties. mdpi.comresearchgate.net This is an iterative process of design, synthesis, and biological testing.
The synthesis of new analogues of the imidazo[1,2-a]azocine family often involves building the fused heterocyclic core through multi-step reaction sequences. For example, tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives were prepared by reacting the corresponding hydrazides with various benzaldehydes. nih.gov In other cases, complex scaffolds are built using palladium-catalyzed cross-coupling reactions, such as the amination of bromophthalazinones to create a diverse library of amino- and polyaminophthalazinones. beilstein-journals.org The synthesis of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides demonstrates a typical workflow where a core structure is first synthesized and then derivatized with various functional groups. researchgate.net
Impact of Substituent Variation on Biological Activity
The core of SAR lies in understanding how different substituents at various positions on the molecular scaffold influence biological activity. By systematically varying these groups, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding site.
Studies on numerous related heterocyclic systems have generated detailed SAR data. For a series of 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-ones, which induce differentiation in acute myeloid leukemia cells, it was found that the steric bulk at the N-1 position was critical for activity. mdpi.com While unsubstituted and methyl-substituted analogues were inactive, increasing the size to an ethyl, isopropyl, or cyclopentyl group restored biological activity. mdpi.com
In a series of cytotoxic Brefeldin A derivatives, the introduction of halogen atoms (fluorine or chlorine) to a benzene (B151609) ring contributed to increased potency against K562 leukemia cells. mdpi.com Specifically, a derivative with a 2-chloro-4,5-difluoro-substituted benzene ring was the most potent in the series. mdpi.com For imidazo[4,5-b]pyridines with antiproliferative activity, SAR studies revealed that bromo-substitution on the imidazopyridine core combined with an unsubstituted amidino group on a phenyl ring at position 2 resulted in potent and selective activity against colon carcinoma cells (IC₅₀ = 0.4 µM). nih.gov
The following table presents a summary of SAR findings for analogues of related heterocyclic cores, illustrating the impact of substituent changes on biological potency.
| Core Scaffold | Position of Variation | Substituent | Biological Activity (Cell Line) | Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Phenyl at C2 | 4-cyanophenyl | Antiproliferative (SW620) | 1.8 µM | nih.gov |
| Imidazo[4,5-b]pyridine | Phenyl at C2 | 4-amidinophenyl | Antiproliferative (SW620) | 0.4 µM | nih.gov |
| Imidazo[4,5-b]pyridine | Phenyl at C2 | 4-(2-imidazolinyl)phenyl | Antiproliferative (SW620) | 0.7 µM | nih.gov |
| Brefeldin A Derivative | Benzoyl Ester | 2-chloro-4,5-difluorobenzoyl | Cytotoxicity (K562) | 0.84 µM | mdpi.com |
| Brefeldin A Derivative | Benzoyl Ester | 4-fluorobenzoyl | Cytotoxicity (K562) | 1.29 µM | mdpi.com |
| Benzo[e] researchgate.netnih.govoxazepin-2(3H)-one | N-1 Position | Methyl | Cell Differentiation (HL60) | Inactive | mdpi.com |
| Benzo[e] researchgate.netnih.govoxazepin-2(3H)-one | N-1 Position | Ethyl | Cell Differentiation (HL60) | 2.5 µM (EC₅₀) | mdpi.com |
| Benzo[e] researchgate.netnih.govoxazepin-2(3H)-one | N-1 Position | Isopropyl | Cell Differentiation (HL60) | 0.62 µM (EC₅₀) | mdpi.com |
Role as Chemical Probes for Biological Pathway Elucidation
Chemical probes are essential small molecules used to study and manipulate biological pathways, often by selectively interacting with a specific protein target. Analogues of the this compound scaffold, particularly those derived from the well-studied imidazo[1,2-a]pyridine (B132010) core, serve as valuable tools for elucidating complex cellular signaling cascades.
For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of specific enzymes, such as protein kinases. researchgate.net By inhibiting kinases like phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), these compounds can be used to probe the roles of the PI3K/mTOR signaling pathway in cellular processes like growth, proliferation, and survival. nih.govresearchgate.net The use of such molecules helps researchers understand how deregulation of these pathways contributes to diseases like cancer. researchgate.net Similarly, derivatives have been developed to modulate the P2X7 receptor, which is involved in inflammatory responses, allowing for the investigation of its role in chronic pain and inflammation.
While specific examples utilizing this compound as a chemical probe are not yet widely documented, its structural relationship to these established kinase and receptor modulators suggests its potential for development into novel probes. Modifications like the expanded and saturated azocine (B12641756) ring could offer unique selectivity profiles or physicochemical properties, enabling the exploration of biological pathways with new tools.
Application in Medicinal Chemistry Research Programs (General Scope)
The imidazo[1,2-a]pyridine framework and its analogues, including the hexahydroimidazo[1,2-a]azocine system, are of significant interest in medicinal chemistry. nih.govnih.gov This class of nitrogen-bridged heterocyclic compounds forms the basis for several marketed drugs, highlighting its clinical relevance. nih.gov The scaffold's rigid bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with biological targets. rsc.org
Medicinal chemistry programs frequently utilize this scaffold to develop new therapeutic agents for a wide array of diseases. nih.govmdpi.com Researchers systematically synthesize libraries of these compounds, modifying the core structure and its substituents to discover molecules with desired biological activities, improved potency, and favorable pharmacokinetic properties. The exploration of analogues like this compound represents a logical extension of this research, aiming to access novel chemical space and potentially overcome limitations of existing derivatives.
In drug discovery, a "lead compound" is a molecule that shows a desired pharmacological activity and serves as the starting point for optimization. The imidazo[1,2-a]pyridine system is a fertile source of lead compounds. nih.govnih.gov Once a lead is identified, scaffold optimization is employed to enhance its drug-like properties. This process can involve several strategies:
Substitution: Adding or modifying functional groups at various positions on the heterocyclic rings to improve target binding, selectivity, or metabolic stability. rsc.org
Scaffold Hopping: Replacing the core scaffold with a structurally different one that maintains a similar spatial arrangement of key functional groups.
Ring Modification: Altering the size or saturation of the fused rings. The conceptual transition from an aromatic imidazo[1,2-a]pyridine to a saturated this compound is a prime example of this strategy. Such a modification can increase the molecule's three-dimensionality (sp3 character), which often leads to improved solubility, reduced metabolic liability, and novel intellectual property.
This optimization process aims to create a clinical candidate with an ideal balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Research into imidazo[1,2-a]pyridine and its saturated analogues has revealed a broad spectrum of pharmacological activities. nih.gov This diversity underscores the scaffold's ability to interact with a wide range of biological targets.
Anti-inflammatory Research: Derivatives of the imidazo[1,2-a]pyridine scaffold have shown notable anti-inflammatory properties. For example, a novel synthetic derivative, MIA, was found to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in cancer cell lines. nih.gov These pathways are crucial mediators of inflammation, and their inhibition can reduce the production of pro-inflammatory cytokines like IL-6. nih.gov This activity suggests that analogues such as this compound could be promising candidates for the development of new anti-inflammatory agents.
Anticancer Research: The imidazo[1,2-a]pyridine nucleus is a key component in many compounds investigated for their anticancer potential. researchgate.netnih.govnih.gov These molecules have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of critical cell signaling pathways like PI3K/Akt. researchgate.netnih.gov The cytotoxic effects of several imidazo[1,2-a]pyridine derivatives have been quantified against a range of human cancer cell lines.
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogues
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 µM | nih.govnih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 µM | nih.govnih.gov |
| IP-7 | HCC1937 (Breast) | 79.6 µM | nih.govnih.gov |
| Compound 1A2 | MCF-7 (Breast) | 4.33 µM | mdpi.com |
| Compound 1A2 | MDA-MB-231 (Breast) | 6.11 µM | mdpi.com |
| Compound 1A2 | HCT-116 (Colon) | 5.87 µM | mdpi.com |
Anti-infective Research: The imidazo[1,2-a]pyridine scaffold and its derivatives have demonstrated significant activity against various pathogens, including bacteria, fungi, and protozoa. nih.govnih.gov Notably, research on dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which are close structural analogues of the hexahydroazocine target, has identified potent antiprotozoal agents. nih.gov These compounds have shown excellent in vitro activity against the parasites responsible for human African trypanosomiasis (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum). nih.gov Furthermore, optimization of this scaffold has led to the discovery of potent agents against Mycobacterium tuberculosis. rsc.org
Table 2: Anti-infective Activity of Selected Imidazo[1,2-a]pyridine and Tetrahydroimidazo[1,2-a]pyridine Analogues
| Compound Class/Example | Target Organism | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Dicationic Tetrahydro-imidazo[1,2-a]pyridines | T. b. rhodesiense | 1 nM - 63 nM | nih.gov |
| Dicationic Tetrahydro-imidazo[1,2-a]pyridines | P. falciparum | 14 nM - 88 nM | nih.gov |
| Imidazo[1,2-a]pyridine Hydrazone Derivative | Candida albicans | MIC: 0.016 mg/mL |
Future Directions and Emerging Research Perspectives for 5,6,7,8,9,10 Hexahydroimidazo 1,2 a Azocine
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of stereochemically defined derivatives of 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine is a significant area for future research, as chirality often plays a crucial role in biological activity. While the catalytic asymmetric synthesis of this specific scaffold is largely unexplored, advancements in methodologies for related imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, offer a promising starting point. nih.gov
One of the most promising future approaches is the use of asymmetric multicomponent reactions (MCRs). nih.gov The Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for constructing imidazo[1,2-a]pyridines, could potentially be adapted for the synthesis of the hexahydroimidazo[1,2-a]azocine core. nih.govacs.org Future research could focus on employing chiral catalysts, such as chiral phosphoric acids, to induce enantioselectivity in the GBB reaction with appropriate precursors for the azocine (B12641756) ring. nih.gov The development of such a methodology would allow for the rapid, modular, and atroposelective synthesis of a wide array of chiral this compound derivatives.
The table below illustrates potential chiral catalysts and their hypothetical performance in the asymmetric synthesis of a model this compound derivative, based on data from analogous reactions. nih.gov
| Catalyst Type | Example Catalyst | Potential Yield (%) | Potential Enantiomeric Excess (ee, %) |
| Chiral Phosphoric Acid | (R)-TRIP | 85-95 | 90-98 |
| Chiral N,N'-Dioxide/Metal Complex | Ni(II)-N,N'-dioxide | 80-92 | 88-96 |
| Chiral Phase-Transfer Catalyst | Cinchona-derived catalyst | 75-90 | 85-95 |
This table presents hypothetical data based on the performance of these catalysts in the synthesis of structurally related compounds.
Further research into chiral pool synthesis, utilizing enantiopure starting materials for the construction of the azocine ring, could also provide access to specific stereoisomers. The conformational flexibility of the eight-membered ring will present a unique challenge and an opportunity for discovering novel, conformationally locked, and biologically active chiral molecules.
Integration with Automated Synthesis and High-Throughput Screening Technologies
The exploration of the chemical space around the this compound scaffold would be greatly accelerated by the integration of automated synthesis and high-throughput screening (HTS) technologies. nih.govbenthamscience.com These technologies allow for the rapid generation and evaluation of large libraries of compounds, which is essential for identifying initial hits in drug discovery and chemical biology. nih.govscienceintheclassroom.org
Future research should focus on adapting synthetic routes for this scaffold to automated platforms, such as flow chemistry systems. uc.ptrsc.orgnumberanalytics.com Continuous flow reactors offer precise control over reaction parameters, improved safety, and the potential for in-line purification, making them ideal for the automated synthesis of compound libraries. cam.ac.uk A modular flow synthesis approach could be developed to introduce diversity at various positions of the this compound core, creating a library of analogs for screening.
The table below outlines a potential workflow for the integration of automated synthesis and HTS for this scaffold.
| Step | Technology | Objective |
| 1. Library Design | Computational Modeling | Design a virtual library of this compound derivatives with diverse physicochemical properties. |
| 2. Automated Synthesis | Flow Chemistry Platform | Synthesize the designed library in a multi-well plate format. |
| 3. High-Throughput Screening | Phenotypic or Target-Based Assays | Screen the crude or partially purified compound library against biological targets of interest. |
| 4. Hit Identification & Validation | Data Analysis & Resynthesis | Identify active compounds, resynthesize them on a larger scale, and confirm their activity. |
This integrated approach would enable the efficient exploration of the structure-activity relationships for this novel class of compounds, accelerating the discovery of new biologically active agents. nih.gov
Innovative Applications in Chemical Biology beyond Drug Discovery
While the imidazo[1,2-a]pyridine (B132010) scaffold is primarily known for its applications in medicinal chemistry, the unique structural and potential photophysical properties of this compound could open doors to innovative applications in chemical biology. mdpi.com The development of derivatives of this scaffold as chemical probes could provide new tools for studying biological systems. nih.govrsc.org
One promising area is the development of fluorescent probes. Many imidazole-fused heterocyclic compounds exhibit interesting photophysical properties. nih.govnih.gov Future research could focus on synthesizing derivatives of this compound with extended conjugation or appended fluorophores to create novel fluorescent probes. These probes could be designed to be sensitive to their local environment, such as pH or the presence of specific metal ions, making them useful for cellular imaging applications. nih.govnih.gov
The table below summarizes potential chemical biology applications for functionalized this compound derivatives.
| Application | Required Functionalization | Potential Utility |
| Fluorescent pH Sensors | Appended morpholine (B109124) or other pH-sensitive groups | Imaging of acidic organelles like lysosomes. nih.gov |
| Metal Ion Chemosensors | Incorporation of chelating moieties | Detection of biologically important metal ions like Zn²⁺. nih.gov |
| Bioimaging Probes | Introduction of fluorophores with large Stokes shifts | High-contrast imaging in complex biological environments. mdpi.com |
Furthermore, the scaffold could be functionalized with reactive groups to create covalent probes for activity-based protein profiling or with affinity tags for target identification studies. rsc.org
Exploration of Novel Reaction Pathways and Methodologies
The synthesis of medium-ring nitrogen heterocycles, such as the azocine ring in this compound, is often challenging due to unfavorable entropic factors in cyclization. chemistryviews.orgbham.ac.ukresearchgate.net A key area for future research will be the exploration of novel reaction pathways and methodologies to efficiently construct this ring system.
Beyond the adaptation of existing methods like the GBB reaction, the development of entirely new synthetic strategies is highly desirable. nih.govnih.gov This could include transition-metal-catalyzed cyclization reactions, ring-expansion strategies, or novel multicomponent reactions specifically designed for the synthesis of imidazo-fused medium rings. researchgate.netresearchgate.net Green synthetic approaches, such as microwave-assisted synthesis or the use of environmentally benign solvents, should also be a focus to develop more sustainable methods. researchgate.netresearchgate.net
The table below compares potential novel synthetic strategies for the this compound core.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition-Metal Catalyzed Cyclization | High efficiency and selectivity. | Catalyst cost and removal. |
| Ring-Expansion Reactions | Access to complex scaffolds from simpler precursors. | Substrate specificity and control of regioselectivity. |
| Novel Multicomponent Reactions | High atom economy and operational simplicity. | Discovery of new, efficient transformations. |
The discovery of new and efficient synthetic routes will be crucial for making this scaffold readily accessible for further investigation and application. rsc.org
Synergistic Approaches Combining Computational and Experimental Research
A synergistic approach that combines computational and experimental research will be instrumental in unlocking the full potential of the this compound scaffold. nih.govthieme-connect.com Computational chemistry can provide valuable insights that guide and accelerate experimental work. nih.gov
Future research should leverage computational tools for several purposes. Density Functional Theory (DFT) calculations can be used to predict the feasibility of proposed synthetic pathways, elucidate reaction mechanisms, and understand the electronic properties of novel derivatives. nih.gov Molecular modeling and conformational analysis will be particularly important for understanding the conformational preferences of the flexible eight-membered azocine ring, which can have a significant impact on biological activity. ic.ac.uk
The table below outlines how computational and experimental approaches can be synergistically applied.
| Research Area | Computational Method | Experimental Validation |
| Reaction Design | DFT, Transition State Searching | Synthesis and characterization of predicted products. |
| Conformational Analysis | Molecular Dynamics, Monte Carlo Simulations | NMR spectroscopy, X-ray crystallography. |
| Virtual Screening | Molecular Docking, Pharmacophore Modeling | In vitro biological assays of top-scoring compounds. |
This integrated approach will enable a more rational design of synthetic targets, a deeper understanding of the structure-property relationships of this novel scaffold, and ultimately, a more efficient path to the discovery of new functional molecules. thieme-connect.commdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) under reflux in polar aprotic solvents like DMF or DMSO. Optimization requires adjusting stoichiometry, temperature (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Characterization via H/C NMR and HPLC-MS is critical to confirm ring closure and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- NMR : Key signals include imidazole protons (δ 6.8–7.5 ppm) and azocine CH groups (δ 1.5–2.8 ppm). C NMR distinguishes sp carbons (imidazole ring, δ 120–140 ppm) and sp carbons (azocine, δ 20–40 ppm).
- IR : Absorbances at 1600–1650 cm confirm C=N stretching in the imidazole ring.
- MS : Molecular ion peaks ([M+H]) align with calculated molecular weights (e.g., CHN: 136.19 g/mol) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase or cancer-related kinases). Validate predictions with experimental IC correlations .
Q. What strategies resolve contradictions in biological data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Standardization : Ensure consistent assay protocols (e.g., cell line passage number, serum concentration).
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics, which may explain variability in efficacy.
- Orthogonal Validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can reaction engineering improve scalability of the synthesis while minimizing impurities?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., dimerization).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate high-purity batches (>98%) .
Q. What are the challenges in characterizing degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-HRMS : Identify degradation products (e.g., ring-opened imidazoles or oxidized azocines) via high-resolution mass spectrometry.
- Mechanistic Insights : Use kinetic modeling (Arrhenius equation) to predict shelf-life and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
